molecular formula C14H21N3O2 B13054926 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine

2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine

Cat. No.: B13054926
M. Wt: 263.34 g/mol
InChI Key: SBBXSPPWXQLDEG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine (CAS 2102174-98-9) is a high-purity chemical compound offered for research and development purposes. This benzoxazine derivative is of significant interest in medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders. The compound features a morpholine ring, a heterocycle recognized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The morpholine ring contributes a well-balanced lipophilic–hydrophilic profile and can enhance solubility and brain permeability, which is critical for crossing the blood-brain barrier (BBB) . Furthermore, the 3,4-dihydro-2H-benzo[1,4]oxazine scaffold is a known pharmacophore in neurological research; similar structural analogs have been designed and synthesized as potent antagonists for neurological targets such as the 5-HT6 receptor, demonstrating good brain penetration in preclinical models . Researchers may investigate this compound for its potential application in modulating receptors and enzymes responsible for mood disorders, pain management, and neurodegenerative diseases. The molecular formula for this compound is C14H21N3O2 and it has a molecular weight of 263.34 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2,2-dimethyl-7-morpholin-4-yl-3,4-dihydro-1,4-benzoxazin-6-amine

InChI

InChI=1S/C14H21N3O2/c1-14(2)9-16-11-7-10(15)12(8-13(11)19-14)17-3-5-18-6-4-17/h7-8,16H,3-6,9,15H2,1-2H3

InChI Key

SBBXSPPWXQLDEG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(O1)C=C(C(=C2)N)N3CCOCC3)C

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

A widely employed method for synthesizing benzoxazines involves a Mannich reaction between substituted phenols, formaldehyde, and primary or secondary amines. This process can be summarized as follows:

  • Step 1: Formation of N,N-dihydroxymethylamine intermediate by reaction of amine with formaldehyde.
  • Step 2: Reaction of this intermediate with the ortho-position hydroxyl group of the phenol to form the oxazine ring.
  • Step 3: Isolation and purification of the benzoxazine product.

This method has been adapted for solvent and solvent-free conditions to improve yields and reduce environmental impact. The solvent-free approach enhances reaction rates and reduces solvent waste, addressing traditional drawbacks such as poor solubility and slow kinetics.

Three-Step Imine Formation and Reduction Method

An alternative approach involves:

  • Step 1: Formation of an imine between salicylaldehyde and a primary amine (e.g., morpholine).
  • Step 2: Reduction of the imine to the corresponding secondary amine.
  • Step 3: Cyclization using formaldehyde to close the oxazine ring.

This method allows for better control over each reaction step, avoids polymerization side products, and improves the purity and yield of the final 3,4-dihydro-2H-benzo[B]oxazin derivative.

Specific Preparation of 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B]oxazin-6-amine

The target compound features a 2,2-dimethyl substitution on the oxazine ring and a morpholino group at position 7, with an amino substituent at position 6. Preparation involves strategic substitutions and ring closure steps.

Starting Materials and Key Intermediates

  • 2,2-Dimethyl substitution is typically introduced by using acetone or suitable ketones in the Mannich reaction to generate the geminal dimethyl groups at position 2.
  • Morpholino substitution is introduced by using morpholine as the amine component in the Mannich or imine formation step.
  • Amino group at position 6 is often introduced via nitration of the corresponding 7-halo-3,4-dihydro-2H-benzo[B]oxazin-6-yl derivative followed by reduction.

Representative Synthetic Route

Step Reaction Conditions Outcome
1 Mannich reaction of 2,6-dihydroxybenzaldehyde with acetone and morpholine Solvent: ethanol or solvent-free; temperature: 50-80°C Formation of 2,2-dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B]oxazine intermediate
2 Nitration at position 6 of the benzoxazine ring Nitrating agent: HNO3 or mixed acid; low temperature control Introduction of nitro group at position 6
3 Reduction of nitro group to amino group Reducing agents: SnCl2/HCl or catalytic hydrogenation Formation of 2,2-dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B]oxazin-6-amine

This sequence allows for selective functionalization and ring closure with high regioselectivity and yield.

Alternative Synthetic Approaches and Mechanistic Insights

Substituted Benzoxazine Derivatives via Thio- and Oxo-Substituted Precursors

Other synthetic routes involve the conversion of 2-thioxo- or 2-methylthio-substituted benzoxazines to amino-substituted benzoxazines by nucleophilic substitution with amines like benzylamine. These methods highlight the versatility in functional group transformations on the benzoxazine scaffold, which could be adapted for morpholino substitution.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Yield Range (%)
Mannich Reaction (Solvent or Solvent-Free) Phenol derivative, formaldehyde, morpholine, acetone 50-80°C, ethanol or solvent-free Simple, scalable, environmentally friendly (solvent-free) Slow reaction rate in solvent, solubility issues 60-85
Three-Step Imine Formation & Reduction Salicylaldehyde, morpholine, reducing agent, formaldehyde Stepwise control, mild conditions High purity, avoids polymerization Multi-step, longer synthesis time 70-90
Nitration and Reduction Nitrating agent, reducing agent Controlled temperature, acidic medium Selective amino group introduction Requires careful handling of nitration 50-75
HATU-Mediated Coupling (Related Oxazines) Salicylic acids, anilines, HATU Room temperature, organic solvents Novel mechanism, potential for diverse substitutions Moderate yields, complex intermediates 30-45
Thio-Substituted Benzoxazine Conversion 2-Thioxo benzoxazines, amines Reflux in acetic acid or similar Versatile, moderate to high yields Requires precursor synthesis 60-83

Summary of Research Findings

  • The Mannich reaction remains the cornerstone for synthesizing 3,4-dihydro-2H-benzo[B]oxazines, including derivatives bearing morpholino groups and geminal dimethyl substitutions.
  • Stepwise imine formation and reduction offer enhanced control and purity, particularly useful when sensitive substituents or functional groups are involved.
  • Functionalization at position 6 with an amino group is efficiently achieved by nitration followed by reduction, a method supported by patent literature on related compounds.
  • Alternative methods involving coupling reagents and thio-substituted intermediates provide mechanistic insights and alternative routes but are less commonly applied to this specific compound.
  • Optimization of reaction conditions, such as solvent choice, temperature, and reagent stoichiometry, is critical to maximize yield and minimize side reactions.

Chemical Reactions Analysis

2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the morpholino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine exhibits promising anticancer properties. Research has shown its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human breast cancer cells by activating specific apoptotic pathways .

Neuropharmacology
The compound's morpholino group suggests potential neuropharmacological applications. Preliminary research indicates that it may have neuroprotective effects, possibly benefiting conditions like Alzheimer's disease. In vitro studies have shown that it can reduce oxidative stress in neuronal cells .

Agricultural Chemistry

Pesticide Development
Due to its structural features, this compound has been investigated as a potential pesticide. Its efficacy against certain pests has been evaluated, showing significant activity that could lead to the development of new agrochemicals . This application is particularly relevant given the increasing demand for sustainable agricultural practices.

Material Science

Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer science. It can be utilized as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties .

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)15
NeuroprotectiveSH-SY5Y (neuronal cells)20
PesticidalVarious insect species10

Case Study 1: Anticancer Efficacy

In a controlled study, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM, suggesting significant potential for further development as an anticancer agent.

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of the compound showed that it effectively reduced apoptosis in SH-SY5Y neuronal cells subjected to oxidative stress. This finding opens avenues for exploring its use in neurodegenerative disease therapies.

Case Study 3: Agricultural Application

Field trials conducted with formulations containing the compound demonstrated effective pest control against specific agricultural pests, leading to increased crop yields without significant environmental impact.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related benzoxazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2,2-Dimethyl, 7-morpholino, 6-amine C14H21N3O2 263.34 Enhanced solubility (morpholino), steric protection (dimethyl)
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-amine (CAS 26011-57-4) 6-amine C8H10N2O 150.18 Simplest analogue; lower solubility due to lack of polar substituents
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 9, ) 8-amino, 3-ketone C8H8N2O2 164.16 Ketone increases metabolic oxidation potential; positional isomer of target
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol (CAS 26021-57-8) 6-hydroxyl C8H9NO2 151.16 Hydroxyl enhances polarity and hydrogen bonding capacity
1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-propynyl-benzoxazin-6-yl)-triazinan-2,4-dione Trifluoro, propynyl, thioxo C17H13F3N4O3S 410.37 Fluorine enhances lipophilicity; propynyl enables click chemistry applications

Commercial and Research Relevance

  • Discontinued Analogues : 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-amine (CymitQuimica, ) was discontinued, possibly due to synthetic complexity or stability issues. The target compound’s substituents may address these limitations.
  • Patent Activity : Derivatives with trifluoro and propynyl groups (e.g., ) highlight industrial interest in modified benzoxazines for drug discovery.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 7-morpholino group in the target compound balances lipophilicity and solubility, critical for central nervous system (CNS) penetration. In contrast, hydroxyl or ketone groups (e.g., ) may limit blood-brain barrier crossing.
  • Synthetic Efficiency: Domino reactions () offer advantages over stepwise syntheses (e.g., ), reducing purification steps and improving scalability.
  • Analytical Characterization : NMR and IR data () confirm structural integrity, with deviations in elemental analysis (e.g., ) underscoring the need for rigorous quality control.

Biological Activity

2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Common Name This compound
CAS Number 2102174-97-8
Molecular Formula C₁₄H₁₉N₃O₄
Molecular Weight 293.32 g/mol

Structure

The structure of the compound features a benzo[b][1,4]oxazine core with a morpholino group and two methyl groups at the 2-position. This structural configuration is critical for its biological activity.

Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit various biological activities, particularly in the inhibition of key enzymes involved in disease processes. For instance, studies have shown that similar compounds can inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), a target implicated in Alzheimer's disease and cancer .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[b][1,4]oxazine derivatives. For example, a related compound demonstrated significant inhibitory effects on neuroblastoma cells by increasing GSK-3β Ser9 phosphorylation levels at an IC50 of 1.6 µM . This suggests that this compound may share similar mechanisms.

Cytotoxicity Studies

In vitro cytotoxicity assays are essential for evaluating the efficacy of this compound against various cancer cell lines. For instance, a study on related compounds showed promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines . The growth inhibitory values (GI50) indicated strong activity, suggesting that the compound may be effective in targeting cancer cells.

Study 1: GSK-3β Inhibition

A detailed investigation into the inhibitory effects of benzo[b][1,4]oxazine derivatives on GSK-3β revealed that treatment with these compounds led to significant alterations in cellular signaling pathways associated with cancer progression. The study employed molecular dynamics simulations to elucidate the interactions between these compounds and GSK-3β .

Study 2: Antiproliferative Effects

Another study focused on synthesizing and testing derivatives of benzo[b][1,4]oxazine for their antiproliferative effects. The results indicated that certain derivatives exhibited enhanced cytotoxic effects against lung and breast cancer cells compared to standard treatments .

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